methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that are meticulously designed to achieve the desired molecular architecture. For example, the synthesis of similar compounds has been achieved through reactions that include but are not limited to, catalyst-free one-step synthesis, employing SNAr-based reactions for introducing functionalized carbon substituents or methyl groups in specific positions of the purine ring. Such methods highlight the intricate approaches needed to synthesize complex molecules (Qu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been investigated using various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the reactivity and transformation capabilities of these molecules under different conditions. For instance, reactions have been explored that lead to various products depending on the applied conditions, showcasing the versatility and potential applicability of these compounds in different chemical contexts (N. Ivanova et al., 2006).
Scientific Research Applications
Heterocyclic System Construction
Dotsenko et al. (2012) explored the alkylation of 3-cyanopyridine-2(1H)-thiones, leading to the formation of pyrido[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives. These compounds offer a scaffold for further chemical modifications and potential applications in various fields of chemistry and pharmaceuticals. The same research group, under milder conditions, isolated intermediates of these cascade reactions, specifically 2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)pyridine-3-carbonitriles, which could have potential applications in medicinal chemistry and drug design (Dotsenko et al., 2012).
Antitumor Activity
Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides and evaluated their antitumor activities on breast and leukemic cancer cell lines. The antitumor activity was attributed to the compounds' ability to bind and block oncogenic tyrosine kinases, showcasing the potential of these compounds in cancer therapeutics (Sultani et al., 2017).
Pharmacological Characterization of A2B Adenosine Receptors
Baraldi et al. (2004) discussed the use of MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, as a radioligand. They emphasized its utility for the pharmacological characterization of the human A2B adenosine receptor subtype, indicating potential applications in drug discovery and development for diseases related to this receptor (Baraldi et al., 2004).
properties
IUPAC Name |
methyl 2-[3-methyl-2,6-dioxo-7-(3-phenoxypropyl)purin-8-yl]sulfanylacetate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-21-15-14(16(24)20-17(21)25)22(18(19-15)28-11-13(23)26-2)9-6-10-27-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZKKMFDLLOJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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